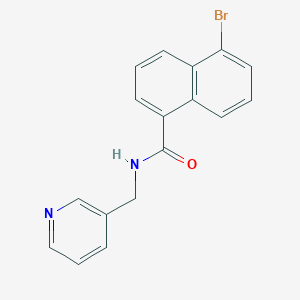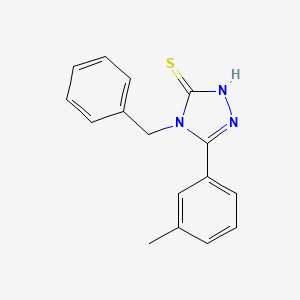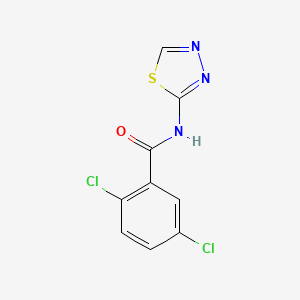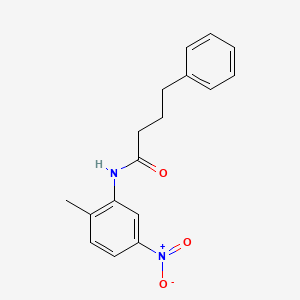
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide, also known as MBMPOB, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research.
Mécanisme D'action
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide works by inhibiting the activity of enzymes that play a role in inflammation and cancer cell growth. Specifically, it inhibits the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide has been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of COX-2 and 5-LOX enzymes in inflammation and cancer. However, one limitation of using 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several potential future directions for research on 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide. One area of interest is the development of 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide-based therapies for inflammatory diseases and cancer. Another potential direction is the use of 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide as a diagnostic tool for certain diseases. Additionally, further research is needed to understand the safety and efficacy of 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide involves the reaction between 4-bromo-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide and 3-methyl-1-butanol in the presence of a base. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide has been found to have potential applications in various fields of scientific research. In particular, it has been studied extensively for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer cell growth. 4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide has also been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
4-(3-methylbutoxy)-N-(3-morpholin-4-yl-3-oxopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(2)8-12-25-17-5-3-16(4-6-17)19(23)20-9-7-18(22)21-10-13-24-14-11-21/h3-6,15H,7-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGEFJNLXUHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-butoxy)-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)

![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)
![2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)